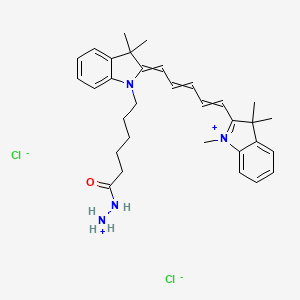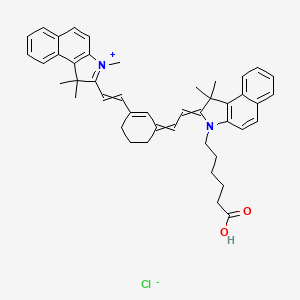
DBCO-amine
描述
Dibenzocyclooctyne-amine, commonly known as DBCO-amine, is a heterobifunctional linker containing a dibenzocyclooctyne moiety. This compound is widely used in the field of copper-free click chemistry, particularly for the site-specific functionalization of nanobodies and other biomolecules. The unique structure of dibenzocyclooctyne-amine allows it to participate in strain-promoted azide-alkyne cycloaddition reactions, making it a valuable tool for bioconjugation and molecular imaging applications .
作用机制
Target of Action
DBCO-amine, also known as aza-dibenzocyclooctyne-amine, is primarily used as a linker molecule in the synthesis of antibody-drug conjugates (ADCs) . Its primary targets are azide-containing functional groups present on biomolecules . The DBCO group in this compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Mode of Action
This compound interacts with its targets through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . The alkyne moiety in this compound reacts with azide groups on the target biomolecules, forming a stable covalent bond .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the SPAAC reaction . This reaction is part of the larger field of click chemistry, which involves reactions that are high yielding, wide in scope, and easy to perform . The SPAAC reaction allows for the site-specific functionalization of biomolecules, enabling the addition of various functional groups or drugs for subsequent biochemical reactions .
Pharmacokinetics
As a linker molecule, this compound is designed to enhance the stability and bioavailability of the drug it is attached to . The specifics of its ADME properties would likely depend on the particular drug and target it is used with.
Result of Action
The result of this compound’s action is the formation of a stable covalent bond between the drug and the target biomolecule . This allows for the specific delivery of the drug to its target, increasing the drug’s efficacy and reducing
生化分析
Biochemical Properties
DBCO-amine is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is fast and specific, enabling chemical conjugation under aqueous conditions without the need for toxic catalysts . The amine terminus of the molecule can react with carboxylic acids and their active esters to form stable amide bonds .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it allows for the specific labeling of cellular target proteins and the study of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with this compound in vitro, and cells could be adhered together using this compound .
Molecular Mechanism
The mechanism of action of this compound is primarily through its ability to undergo SPAAC with molecules containing azide groups . This reaction results in the formation of stable triazole linkages . In the context of ADCs, this enables the attachment of drug molecules to antibodies in a site-specific manner .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the specific experimental conditions and the nature of the biomolecules it is interacting with . It is known that the SPAAC reaction it undergoes is fast, suggesting that the effects of this compound can be observed shortly after it is introduced into a system .
Metabolic Pathways
This compound is involved in the SPAAC reaction, a type of click chemistry . This reaction does not require any enzymes or cofactors, and it is not part of any traditional metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to depend on a variety of factors, including the nature of the biomolecules it is attached to and the specific experimental conditions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzocyclooctyne-amine typically involves the following steps:
Formation of Dibenzocyclooctyne Core: The core structure of dibenzocyclooctyne is synthesized through a series of cyclization reactions involving aromatic precursors.
Introduction of Amine Group: The amine functional group is introduced through nucleophilic substitution reactions, often using amine-containing reagents under mild conditions.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of dibenzocyclooctyne-amine involves large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature and pressure, to achieve high efficiency and scalability. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product .
化学反应分析
Types of Reactions
Dibenzocyclooctyne-amine primarily undergoes the following types of reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the cycloaddition of dibenzocyclooctyne-amine with azide-containing compounds, forming stable triazole linkages without the need for a copper catalyst.
Amide Bond Formation: Dibenzocyclooctyne-amine can react with carboxyl groups in the presence of activators, such as EDC or DCC, to form stable amide bonds.
Common Reagents and Conditions
Azide-Containing Compounds: Used in SPAAC reactions to form triazole linkages.
Carboxyl-Containing Compounds: React with dibenzocyclooctyne-amine in the presence of activators to form amide bonds.
Major Products
Triazole Linkages: Formed through SPAAC reactions.
Amide Bonds: Resulting from reactions with carboxyl-containing compounds.
科学研究应用
Dibenzocyclooctyne-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in bioconjugation reactions and the synthesis of complex molecules.
Biology: Facilitates the site-specific labeling of proteins and other biomolecules for imaging and functional studies.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and nanotechnology applications
相似化合物的比较
Similar Compounds
- Dibenzocyclooctyne-acid
- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester
- Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester
- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester
- Dibenzocyclooctyne-PEG4-biotin conjugate
Uniqueness
Dibenzocyclooctyne-amine is unique due to its amine functional group, which allows it to participate in additional types of reactions, such as amide bond formation. This versatility makes it a valuable tool for a wide range of applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCYFTDHSHTFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255942-06-3 | |
| Record name | Dibenzocyclooctyne-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does DBCO-amine enable site-specific protein modification without copper catalysts?
A1: this compound facilitates site-specific protein modification through its participation in copper-free click chemistry. [, ] This molecule features a dibenzylcyclooctyne (DBCO) group, which reacts efficiently with azide-containing molecules, like the unnatural amino acid p-azidophenylalanine (paF), via strain-promoted azide-alkyne cycloaddition (SPAAC). [, ] This reaction proceeds rapidly under mild conditions without requiring a copper catalyst, which is often cytotoxic and incompatible with biological systems. []
Q2: What are the advantages of using this compound in conjunction with unnatural amino acids for protein studies?
A2: this compound, when coupled with unnatural amino acids like p-azidophenylalanine, offers several advantages for protein studies:
- Site-specificity: Allows precise control over the location of modification within the protein. [, ]
- Biocompatibility: Copper-free click chemistry minimizes the risk of toxicity associated with copper catalysts. []
- Versatility: Enables the introduction of a wide range of functionalities into proteins by attaching various molecules to the amine group of this compound. []
- Direct Incorporation: Simplifies protein labeling procedures, potentially reducing the need for extensive purification steps. []
Q3: Can you provide examples of how this compound has been used to modify protein function in research?
A3: The provided research highlights the use of this compound for modifying two distinct proteins:
- TEM β-lactamase: this compound, conjugated to various molecules, was attached to this enzyme at specific positions containing p-azidophenylalanine. This modification resulted in either inhibition or enhancement of the enzyme's catalytic activity, depending on the location and the type of molecule conjugated. []
- sfGFP (superfolder green fluorescent protein): Incorporation of p-azidophenylalanine followed by conjugation with this compound modified the fluorescence properties of sfGFP. This approach allowed researchers to study the impact of specific modifications on the protein's fluorescence spectrum. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)



![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)


